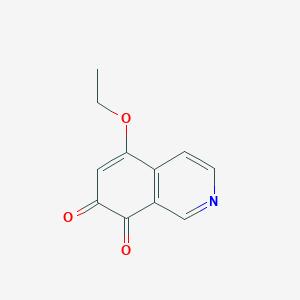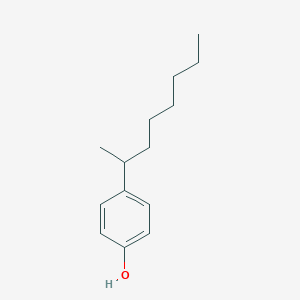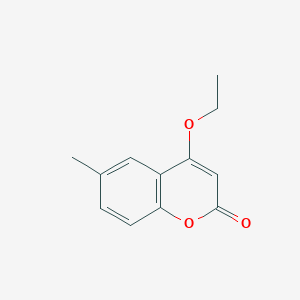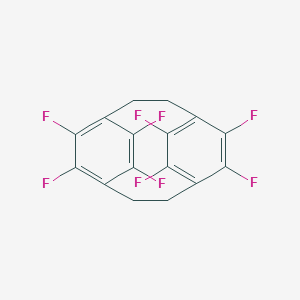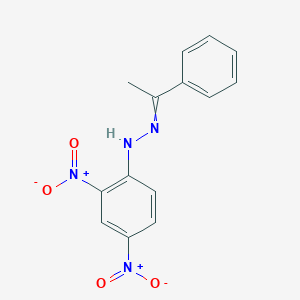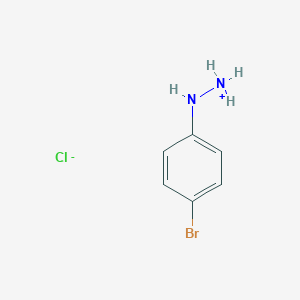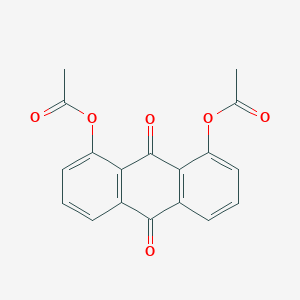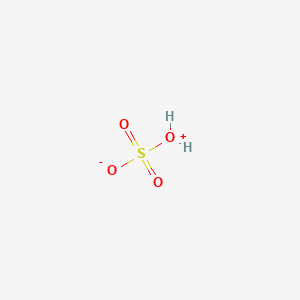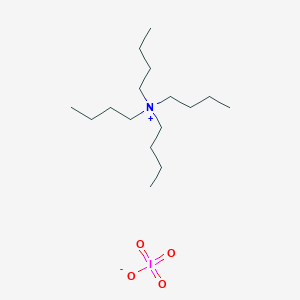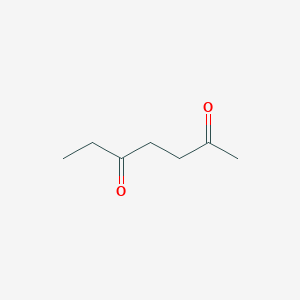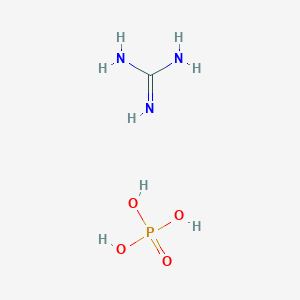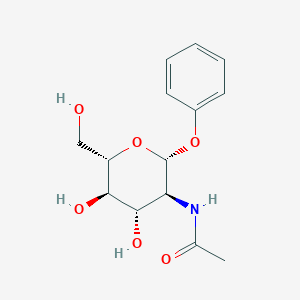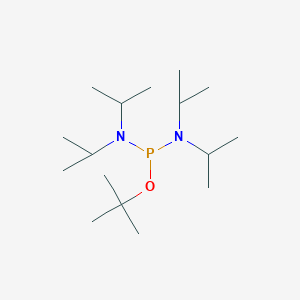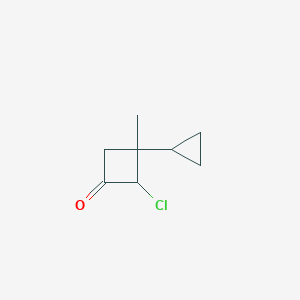
2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one is a cyclic ketone with the chemical formula C9H13ClO. It is commonly referred to as "CCMC" and is a synthetic compound that has been used in scientific research for various purposes.
作用機序
CCMC is thought to inhibit the activity of the enzyme lactate dehydrogenase (LDH), which is involved in the conversion of pyruvate to lactate. This inhibition leads to the accumulation of pyruvate, which can then be used for energy production. CCMC has also been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which is involved in the regulation of glucose metabolism.
生化学的および生理学的効果
CCMC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the level of ATP in cells, which is an important molecule for energy production. CCMC has also been shown to increase the production of reactive oxygen species (ROS), which can have both beneficial and harmful effects on cells.
実験室実験の利点と制限
One advantage of using CCMC in lab experiments is that it is a relatively simple compound to synthesize. It is also a stable compound that can be stored for long periods of time. However, one limitation of using CCMC is that it can be difficult to work with due to its low solubility in water.
将来の方向性
There are several potential future directions for research on CCMC. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy and safety of CCMC in vivo. Another area of interest is its use as a ligand in catalysis reactions. Further studies are needed to optimize the conditions for these reactions and to explore their potential applications. Finally, CCMC could be used as a starting material for the synthesis of other compounds with potential biological activity.
合成法
The synthesis of CCMC involves the reaction of cyclopropylmethylmagnesium bromide with 2-chloro-3-methylcyclobutanone. The reaction takes place at low temperature and yields a white solid, which is then purified through recrystallization. The purity of the compound is determined through nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
CCMC has been used in scientific research for various purposes, including as a starting material for the synthesis of other compounds. It has also been used as a ligand in catalysis reactions, as well as a reagent in organic synthesis. CCMC has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
139537-52-3 |
|---|---|
製品名 |
2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one |
分子式 |
C8H11ClO |
分子量 |
158.62 g/mol |
IUPAC名 |
2-chloro-3-cyclopropyl-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-8(5-2-3-5)4-6(10)7(8)9/h5,7H,2-4H2,1H3 |
InChIキー |
VLNBOKYABZLPAT-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C1Cl)C2CC2 |
正規SMILES |
CC1(CC(=O)C1Cl)C2CC2 |
同義語 |
Cyclobutanone, 2-chloro-3-cyclopropyl-3-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



